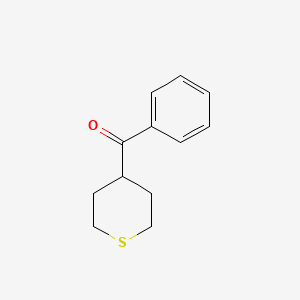

phenyl(thian-4-yl)methanone

Description

Structure

3D Structure

Properties

CAS No. |

515154-39-9 |

|---|---|

Molecular Formula |

C12H14OS |

Molecular Weight |

206.31 g/mol |

IUPAC Name |

phenyl(thian-4-yl)methanone |

InChI |

InChI=1S/C12H14OS/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5,11H,6-9H2 |

InChI Key |

UEOGIEBMJRBYIC-UHFFFAOYSA-N |

SMILES |

C1CSCCC1C(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1CSCCC1C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Friedel Crafts Acylation Approach

A direct method for the synthesis of phenyl(thian-4-yl)methanone is the Friedel-Crafts acylation of benzene (B151609) with thiane-4-carbonyl chloride . This reaction is typically catalyzed by a Lewis acid. chemistryjournals.netlibretexts.org The optimization of this reaction involves a careful selection of the catalyst, solvent, reaction temperature, and stoichiometry of the reactants.

Catalyst Selection and Loading: The choice of Lewis acid is crucial. While aluminum chloride (AlCl₃) is a traditional and potent catalyst for Friedel-Crafts reactions, its high reactivity can sometimes lead to side products. libretexts.orglibretexts.org Other Lewis acids like iron(III) chloride (FeCl₃) or zinc oxide (ZnO) can offer milder conditions and may improve selectivity and yield. chemistryjournals.netresearchgate.net The amount of catalyst is also a key parameter; typically, a stoichiometric amount or even an excess is required because the product ketone can form a complex with the Lewis acid, rendering it inactive. chemistryjournals.net Optimization studies on related acylations often involve screening various Lewis acids and their molar equivalents to find the best balance between reaction rate and yield.

Solvent and Temperature Effects: The solvent plays a significant role in the Friedel-Crafts acylation. Common solvents include carbon disulfide (CS₂), nitrobenzene, or chlorinated hydrocarbons. However, for "greener" approaches, solvent-free conditions or the use of more environmentally benign solvents are being explored. chemistryjournals.net The reaction temperature must be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts. An initial low temperature followed by gentle heating under reflux is a common strategy. chemguide.co.uk

Strategic Yield Enhancement: To enhance the yield, the purity of the reactants, particularly the thiane-4-carbonyl chloride and the Lewis acid, is paramount. Moisture must be strictly excluded from the reaction, as it can deactivate the Lewis acid catalyst. chemistryjournals.net The order of addition of reagents can also influence the outcome. A typical procedure involves the slow addition of the acyl chloride to a mixture of the benzene and the Lewis acid catalyst to maintain control over the reaction exotherm.

The following table summarizes potential optimization parameters for a Friedel-Crafts acylation approach based on general principles.

| Parameter | Variation | Expected Outcome on Yield | Rationale |

| Lewis Acid Catalyst | AlCl₃, FeCl₃, ZnCl₂, ZnO | Varies | Stronger acids (AlCl₃) may increase rate but can cause side reactions. Milder acids may offer higher selectivity. chemistryjournals.netresearchgate.net |

| Catalyst Stoichiometry | 1.0 to 1.5 equivalents | Increase up to an optimum | Must be sufficient to catalyze the reaction and account for complexation with the ketone product. chemistryjournals.net |

| Solvent | Dichloromethane, Nitrobenzene, Solvent-free | Varies | The choice of solvent can affect reactant solubility and reaction rate. Solvent-free conditions can be more efficient. chemistryjournals.net |

| Temperature | 0 °C to 60 °C | Increase up to an optimum | Balancing reaction rate against the potential for side reactions and decomposition. chemguide.co.uk |

| Reaction Time | 1 to 24 hours | Increase up to an optimum | Sufficient time is needed for the reaction to go to completion, but prolonged times may lead to byproduct formation. |

Grignard Reaction with a Weinreb Amide

An alternative and often more controlled method for ketone synthesis involves the reaction of an organometallic reagent with a carboxylic acid derivative that is less prone to over-addition. The use of a Weinreb-Nahm amide , such as N-methoxy-N-methylthiane-4-carboxamide, is a highly effective strategy. wikipedia.orgrsc.org This amide reacts with phenylmagnesium bromide to form a stable chelated intermediate, which collapses to the ketone upon acidic workup, thus preventing the common side reaction of alcohol formation. wikipedia.orgresearchgate.net

Optimization of Weinreb Amide Synthesis: The first step is the efficient preparation of the Weinreb amide from thiane-4-carboxylic acid or its corresponding acyl chloride. This can be achieved using various peptide coupling reagents or by reacting the acyl chloride with N,O-dimethylhydroxylamine hydrochloride. wikipedia.org Optimizing this step ensures a high-purity starting material for the subsequent Grignard reaction.

Grignard Reaction Conditions: The addition of the Grignard reagent, phenylmagnesium bromide , to the Weinreb amide is typically performed in an anhydrous ether solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures (e.g., 0 °C to -78 °C) to control the reactivity. researchgate.netresearchgate.net

Strategies for Yield Enhancement:

Purity of Reagents: The Grignard reagent must be freshly prepared or titrated to ensure accurate stoichiometry. The Weinreb amide must be free of any acidic protons that could quench the Grignard reagent.

Temperature Control: Maintaining a low temperature during the addition of the Grignard reagent is critical to prevent side reactions.

Workup Procedure: A careful acidic workup is necessary to hydrolyze the intermediate and isolate the ketone product.

A study on a similar synthesis of an α-alkoxy ketone using a Weinreb amide and a Grignard reagent found that optimizing the reaction conditions led to consistent yields of 80% on both lab and plant scales. researchgate.netmorressier.com

The following table outlines key optimization parameters for the Weinreb ketone synthesis approach.

| Parameter | Variation | Expected Outcome on Yield | Rationale |

| Grignard Reagent Quality | Freshly prepared vs. aged | Higher with fresh reagent | Grignard reagents can degrade over time, leading to lower effective concentrations. youtube.com |

| Solvent | THF, Diethyl Ether, 2-MeTHF | Varies | Solvent choice affects the solubility and reactivity of the Grignard reagent. 2-MeTHF can suppress Wurtz coupling byproducts. researchgate.net |

| Temperature | -78 °C to 0 °C | Higher at optimal low temp. | Low temperatures control the reaction rate and prevent the breakdown of the stable intermediate. mit.edu |

| Stoichiometry | 1.0 to 1.2 equivalents of Grignard | Increase up to an optimum | A slight excess of the Grignard reagent can ensure complete conversion of the Weinreb amide. |

| Addition Rate | Slow, dropwise addition | Higher | Slow addition helps to control the reaction exotherm and maintain a low temperature. |

Oxidation of Phenyl Thian 4 Yl Methanol

Reactivity at the Carbonyl Group

The carbonyl group (C=O) in phenyl(thian-4-yl)methanone is the primary site for nucleophilic attack due to the partial positive charge on the carbon atom. This polarity dictates its reactivity in addition, reduction, and enolization reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of ketones. allstudiesjournal.compressbooks.pub The electrophilic carbonyl carbon is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. The reactivity of the ketone is influenced by both steric and electronic factors. libretexts.orglearncbse.in

One of the most common examples is the Grignard reaction, where an organomagnesium halide (Grignard reagent) adds to the carbonyl carbon. youtube.commsu.edu For instance, the reaction of this compound with methylmagnesium bromide would yield (1-phenyl-1-(thian-4-yl)ethanol) after an acidic workup. These reactions are powerful tools for creating new carbon-carbon bonds. youtube.com

| Nucleophile (Reagent) | Product Type | General Conditions |

|---|---|---|

| Grignard Reagent (R-MgX) | Tertiary Alcohol | Anhydrous ether solvent, followed by aqueous acid workup |

| Organolithium Reagent (R-Li) | Tertiary Alcohol | Anhydrous ether or THF solvent, followed by aqueous acid workup |

| Cyanide (e.g., HCN, NaCN/H+) | Cyanohydrin | Acidic or basic catalysis |

Carbonyl Reduction Pathways

The carbonyl group of this compound can be reduced to either a secondary alcohol (methylene group) or completely deoxygenated to a methylene (B1212753) group (CH2), depending on the reagents and reaction conditions.

Reduction to Alcohol: Hydride reagents are commonly used to reduce ketones to secondary alcohols. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones. masterorganicchemistry.comlibretexts.orgyoutube.com The reaction of this compound with NaBH₄ in a protic solvent like methanol (B129727) or ethanol (B145695) would yield phenyl(thian-4-yl)methanol. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will also effectively perform this transformation.

Deoxygenation to Alkane: Complete reduction of the carbonyl to a methylene group can be achieved under harsher conditions. Two classical methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction. askiitians.com

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. vedantu.comquora.com It is suitable for substrates that are stable in strongly acidic conditions.

Wolff-Kishner Reduction: This reaction uses hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures. vedantu.comorganic-chemistry.org It is ideal for compounds that are sensitive to acid but stable in strong base. askiitians.comquora.com

| Reaction Type | Reagent(s) | Product | Conditions |

|---|---|---|---|

| Reduction to Alcohol | Sodium Borohydride (NaBH₄) | Phenyl(thian-4-yl)methanol | Protic solvent (e.g., MeOH, EtOH) |

| Reduction to Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Phenyl(thian-4-yl)methanol | Anhydrous ether, followed by aqueous workup |

| Deoxygenation (Alkane) | Zinc Amalgam (Zn(Hg)), HCl | (4-Benzyl)thiane | Acidic, reflux |

| Deoxygenation (Alkane) | Hydrazine (N₂H₄), KOH | (4-Benzyl)thiane | Basic, high temperature (e.g., in ethylene (B1197577) glycol) |

Enolization and Enolate Chemistry

This compound possesses α-hydrogens on the thiane ring, adjacent to the carbonyl group, which allows for the formation of enolates. masterorganicchemistry.comutexas.edu Enolates are powerful nucleophiles that can participate in a variety of carbon-carbon bond-forming reactions, most notably alkylation. lumenlearning.comjove.com

The formation of an enolate is achieved by treating the ketone with a strong base. The choice of base and reaction conditions can control which α-hydrogen is removed in unsymmetrical ketones, leading to either the kinetic or thermodynamic enolate. chemistrysteps.comstackexchange.comuwindsor.ca In the case of this compound, the α-protons are on the C3 and C5 positions of the thiane ring. Deprotonation with a bulky, strong base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) would favor the formation of the kinetic enolate, which is the less substituted and more rapidly formed product. chemistrysteps.combham.ac.uk Using a smaller, weaker base at higher temperatures would favor the formation of the more stable, more substituted thermodynamic enolate. stackexchange.combham.ac.uk

Once formed, the enolate can react with an electrophile, such as an alkyl halide, in an Sₙ2 reaction to form an α-alkylated ketone. lumenlearning.comorganicchemistrytutor.com For example, treating the enolate of this compound with iodomethane (B122720) would introduce a methyl group at the α-position of the thiane ring. openstax.org

Reactions Involving the Phenyl Moiety

The phenyl group of the molecule can undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are heavily influenced by the existing carbonyl substituent.

Electrophilic Aromatic Substitution Reactions

The carbonyl group is an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic aromatic substitution (EAS). libretexts.org This deactivation occurs because the carbonyl group withdraws electron density from the ring, making it less nucleophilic. Furthermore, the carbonyl group acts as a meta-director, meaning that incoming electrophiles will preferentially add to the position meta to the carbonyl group. masterorganicchemistry.compressbooks.pub This is because the resonance structures of the cationic intermediate (sigma complex) formed during ortho or para attack are significantly destabilized. libretexts.org

Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, the nitration of this compound using a mixture of nitric acid and sulfuric acid would be expected to yield (3-nitrophenyl)(thian-4-yl)methanone as the major product.

| Reaction | Reagents | Electrophile | Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | (3-Nitrophenyl)(thian-4-yl)methanone |

| Bromination | Br₂, FeBr₃ | Br⁺ | (3-Bromophenyl)(thian-4-yl)methanone |

| Acylation | RCOCl, AlCl₃ | RCO⁺ | (3-Acylphenyl)(thian-4-yl)methanone |

Ortho-Metalation and Directed Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgwikiwand.com This reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium. baranlab.orguwindsor.ca The resulting aryllithium species can then react with various electrophiles. wikipedia.org

The carbonyl group itself is generally not a strong directing group for ortho-lithiation. However, if other directing groups are present on the phenyl ring (such as methoxy, amide, or carbamate (B1207046) groups), they can direct the lithiation to their ortho position. wikipedia.orgbaranlab.org For a simple phenyl ketone, direct deprotonation of the aromatic ring is less favorable than reactions involving the enolizable protons on the thiane ring. Nevertheless, the principles of DoM are crucial in the broader context of functionalizing aryl ketones, allowing for precise installation of substituents that would be difficult to achieve through classical electrophilic aromatic substitution. organic-chemistry.orgsemanticscholar.org The process involves coordination of the organolithium reagent to a heteroatom-containing DMG, which positions the base to deprotonate the adjacent ortho-proton. wikipedia.orgbaranlab.org

Periphery Functionalization and Substituent Effects

The reactivity of this compound can be modulated by introducing substituents onto the peripheral phenyl ring. While specific functionalization studies on this exact molecule are not extensively detailed in the literature, the principles of substituent effects in electrophilic aromatic substitution are well-established and directly applicable. lumenlearning.comlibretexts.org The electronic nature of a substituent on the phenyl ring dictates the reactivity of the ring itself and can influence the electrophilicity of the adjacent carbonyl carbon.

Substituents are generally classified as either activating or deactivating based on their ability to donate or withdraw electron density from the aromatic ring through inductive and resonance effects. libretexts.org

Activating Groups: These groups donate electron density to the phenyl ring, making it more nucleophilic and thus more reactive towards electrophiles. They typically direct incoming electrophiles to the ortho and para positions. Examples include hydroxyl (–OH), alkoxy (–OR), and alkyl (–R) groups. libretexts.org The increased electron density can also be relayed to the carbonyl group, slightly reducing its electrophilicity.

Deactivating Groups: These groups withdraw electron density from the phenyl ring, rendering it less reactive towards electrophilic substitution. lumenlearning.com Most deactivating groups direct incoming electrophiles to the meta position. Examples include nitro (–NO₂), cyano (–CN), and carbonyl groups (–COR). Halogens are an exception; they are deactivating due to a strong inductive effect but are ortho, para-directing because of a competing resonance effect. libretexts.org These electron-withdrawing groups will, in turn, increase the electrophilicity of the ketone's carbonyl carbon, making it more susceptible to nucleophilic attack. nih.govnih.gov

The expected influence of various substituents on the reactivity of the phenyl ring is summarized in the table below.

| Substituent (Y) on Phenyl Ring | Electronic Effect | Ring Reactivity (vs. Benzene) | Expected Major Products (Electrophilic Substitution) | Effect on Carbonyl Carbon Electrophilicity |

| –OCH₃ | Electron-Donating (Resonance > Inductive) | Activating | ortho, para | Decreased |

| –CH₃ | Electron-Donating (Inductive) | Activating | ortho, para | Decreased |

| –H | Neutral (Reference) | Reference | N/A | Reference |

| –Cl | Electron-Withdrawing (Inductive > Resonance) | Deactivating | ortho, para | Increased |

| –NO₂ | Electron-Withdrawing (Inductive & Resonance) | Strongly Deactivating | meta | Strongly Increased |

Transformations of the Thian Ring

The thian ring provides a second major site for chemical modification, primarily centered around the sulfur heteroatom.

Oxidation Chemistry of the Sulfur Atom

The sulfur atom in the thian ring is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxide and sulfone derivatives. This transformation is a fundamental reaction for organosulfur compounds. researchgate.netnih.gov A variety of oxidizing agents can be employed, with the choice of reagent and reaction conditions determining the final oxidation state. organic-chemistry.orgjsynthchem.com

Common oxidants for the conversion of sulfides to sulfoxides and sulfones include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgmdpi.com

Sulfoxide Formation: Careful control of stoichiometry, typically using one equivalent of the oxidant, can selectively yield the sulfoxide.

Sulfone Formation: The use of excess oxidant or more forcing conditions leads to the fully oxidized sulfone. jchemrev.com

Interestingly, the stereochemical course of oxidation in thiane systems can be highly dependent on the substituents present on the ring. researchgate.net For many simple thianes, oxidation leads to a predominance of the equatorial sulfoxide. However, for thianes bearing a 4-carbonyl group, such as this compound, a reversal of this stereospecificity has been observed with certain reagents. This suggests a mechanism involving participation from the 4-substituent, which alters the direction of electrophilic attack on the sulfur atom. researchgate.net

| Oxidizing Agent | Typical Product | Potential Stereochemical Outcome of S=O bond | Notes |

| H₂O₂ (1 equiv) / Catalyst | Phenyl(1-oxido-thian-4-yl)methanone (Sulfoxide) | Mixture of axial and equatorial, or specific isomer depending on catalyst | A common "green" oxidant. mdpi.com |

| m-CPBA (1 equiv) | Phenyl(1-oxido-thian-4-yl)methanone (Sulfoxide) | Often stereoselective | A widely used laboratory oxidant. |

| H₂O₂ (>2 equiv) / Catalyst | Phenyl(1,1-dioxido-thian-4-yl)methanone (Sulfone) | N/A (achiral at sulfur) | Drives the reaction to the highest oxidation state. organic-chemistry.org |

| Wet Bromine / t-Butyl Hypochlorite | Phenyl(1-oxido-thian-4-yl)methanone (Sulfoxide) | May show reversed stereospecificity (favoring axial) due to carbonyl participation. researchgate.net | The 4-CO group influences the reaction pathway. |

Ring Transformations and Rearrangement Reactions

While the thian ring is generally stable, heterocyclic systems can, under specific conditions, undergo ring transformation or rearrangement reactions. These reactions often involve ring-opening followed by recyclization to form a new ring system. researchgate.net For this compound, specific literature on such transformations is limited, suggesting the ring system is robust under common synthetic conditions.

Conceptually, rearrangements could be induced under conditions that form reactive intermediates. For example, reactions analogous to the Beckmann or Baeyer-Villiger rearrangements could be envisioned for derivatives of this compound. wiley-vch.debyjus.com The Beckmann rearrangement could transform an oxime derivative of the ketone into a lactam, expanding the ring to include a nitrogen atom. A Baeyer-Villiger oxidation could theoretically insert an oxygen atom adjacent to the carbonyl group, though migration of the thian-4-yl group would compete with the phenyl group. However, such transformations remain speculative without direct experimental evidence.

Conformational Dynamics of the Thian Ring and its Influence on Reactivity

The six-membered thian ring is not planar and, like its all-carbon analogue cyclohexane (B81311), adopts a stable chair conformation to minimize angular and torsional strain. chemistrysteps.comutdallas.edu This conformational preference has a profound impact on the molecule's reactivity.

In the chair conformation, substituents can occupy either axial (perpendicular to the ring's general plane) or equatorial (in the plane of the ring) positions. For this compound, the bulky benzoyl group at the C-4 position will strongly prefer the more sterically favorable equatorial position to avoid 1,3-diaxial interactions. youtube.com

This conformational lock influences reactions at both the carbonyl center and the sulfur atom:

Reactivity at the Carbonyl Group: Nucleophilic attack on the carbonyl carbon, such as during a reduction reaction, is subject to stereoelectronic control. The trajectory of the incoming nucleophile (e.g., a hydride) is dictated by the existing chair conformation, leading to predictable stereochemical outcomes for the resulting alcohol product. utdallas.edu

Reactivity at the Sulfur Atom: As mentioned in the oxidation section, the orientation of the lone pairs on the sulfur atom is fixed by the ring's conformation. The accessibility of these lone pairs to an incoming electrophile (the oxidizing agent) determines the stereochemical outcome of sulfoxide formation, resulting in either an axial or equatorial S=O bond. researchgate.net

The chair interconversion, or "ring flip," is possible, but the high energetic penalty of placing the large benzoyl group in an axial position means the molecule will exist almost exclusively in the conformation where this group is equatorial.

Multi-Component Reactions and Cascade Cyclizations

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most of the atoms from the starting materials. nih.govwikipedia.org While this compound itself is not typically a starting material for MCRs, its parent ketone, tetrahydro-4H-thiopyran-4-one (thian-4-one), is a valuable and versatile substrate in this field. researchgate.netdocumentsdelivered.com

Thian-4-one is frequently used in the Gewald reaction, a classic MCR that produces highly substituted 2-aminothiophenes. wikipedia.org In this reaction, the ketone condenses with an α-cyanoester and elemental sulfur in the presence of a base. nih.govumich.edu This transformation uses the C-S heterocycle as a scaffold to construct a different S-heterocycle.

The table below shows representative examples of MCRs starting from the related thian-4-one.

| MCR Name | Reactants with Thian-4-one | Product Type | Reference |

| Gewald Reaction | α-cyanoester, elemental sulfur, base | Substituted 2-aminothiophene | wikipedia.orgfigshare.com |

| Spiro-heterocycle Synthesis | Aldehyde, malononitrile, catalyst | Spiro[piperidine-4,7'-thieno[2,3-b]pyridine] derivatives | researchgate.net |

| Thiazolidinone Synthesis | Amine, thioglycolic acid, catalyst | Spiro[thiane-4,2'-thiazolidin]-4'-one derivatives | researchgate.net |

Mechanistic Investigations of Observed Reactivity

The observed reactivity of this compound and its derivatives is underpinned by several key mechanistic principles of organic chemistry.

Sulfur Oxidation: The oxidation of the thian sulfur atom proceeds via a nucleophilic attack of the sulfur lone pair on the electrophilic oxidant (e.g., a peroxy acid). The stereochemical outcome is determined by the transition state energies of attack from the axial versus the equatorial face. The participation of the 4-carbonyl group, as noted in some cases, likely involves pre-coordination or through-space electronic effects that favor attack from one face over the other, altering the product ratio from what is seen in simple thianes. researchgate.net

Substituent Effects on the Phenyl Ring: The influence of substituents on electrophilic aromatic substitution is explained by their ability to stabilize or destabilize the cationic Wheland intermediate (arenium ion). Electron-donating groups stabilize the positive charge through resonance or induction, particularly when the attack is at the ortho or para positions, thus lowering the activation energy for that pathway. Electron-withdrawing groups destabilize the intermediate, raising the activation energy and slowing the reaction. libretexts.org

Multi-Component Reaction Mechanism (Gewald): The mechanism of the Gewald reaction, which uses the related thian-4-one, begins with a Knoevenagel condensation between the ketone and the active methylene compound (the α-cyanoester). wikipedia.org This is followed by the addition of sulfur to the enolate intermediate. The final step is an intramolecular cyclization via nucleophilic attack of the sulfur onto the nitrile carbon, followed by tautomerization to yield the aromatic 2-aminothiophene product. wikipedia.org

Conformational Control: The influence of the thian ring's conformation on reactivity is a classic example of stereoelectronic control. For instance, in the reduction of the carbonyl, the nucleophile preferentially attacks along the Bürgi-Dunitz trajectory. The steric hindrance posed by axial hydrogens on one face of the ring will favor attack from the less hindered face, leading to a predictable stereoisomer of the resulting alcohol. utdallas.edu

Elucidation of Reaction Pathways and Intermediates

Currently, there is a lack of published research specifically detailing the reaction pathways and intermediates involved in the chemical transformations of this compound. General reactions characteristic of ketones, such as nucleophilic addition to the carbonyl group or reactions at the alpha-carbon, can be hypothesized. Similarly, the thiane ring, a cyclic thioether, could potentially undergo oxidation at the sulfur atom to form sulfoxides or sulfones. However, without experimental data, any proposed pathway or the nature of any transient intermediates remains purely speculative.

Kinetic and Thermodynamic Aspects of Transformations

Detailed kinetic and thermodynamic data for reactions involving this compound are not available in the current body of scientific literature. Studies that would provide information on reaction rates, activation energies, and the enthalpy and entropy changes associated with its transformations have not been reported. Such data is crucial for understanding the feasibility and spontaneity of potential reactions and for optimizing reaction conditions.

The following table highlights the type of data that is currently unavailable for the transformations of this compound:

| Kinetic/Thermodynamic Parameter | Data Availability for this compound |

| Rate Constant (k) | Not available |

| Activation Energy (Ea) | Not available |

| Enthalpy of Reaction (ΔH) | Not available |

| Entropy of Reaction (ΔS) | Not available |

| Gibbs Free Energy of Reaction (ΔG) | Not available |

Isotopic Labeling Studies for Mechanism Validation

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed reaction mechanisms. There are no published studies that employ isotopic labeling, such as the use of carbon-13, deuterium, or sulfur-34, to investigate the reaction mechanisms of this compound. Consequently, the validation of any potential reaction pathway through this method has not been achieved.

Advanced Spectroscopic and Diffraction Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of a compound.

High-Field Proton (1H) NMR Spectroscopy for Chemical Shift and Coupling Analysis

In a hypothetical ¹H NMR spectrum of phenyl(thian-4-yl)methanone, one would expect to observe distinct signals corresponding to the protons of the phenyl and thian rings. The protons on the phenyl group would likely appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the thian ring would be found in the aliphatic region. The proton at the 4-position of the thian ring, being adjacent to the carbonyl group, would be expected to be shifted downfield compared to the other thian protons. Spin-spin coupling between adjacent, non-equivalent protons would provide information about the connectivity of the atoms.

Carbon-13 (13C) NMR Spectroscopy for Carbon Framework Elucidation

A ¹³C NMR spectrum would reveal the number of unique carbon environments in this compound. The carbonyl carbon would be expected to have a characteristic chemical shift in the range of δ 190-200 ppm. The carbons of the phenyl ring would appear in the aromatic region (δ 120-140 ppm), while the carbons of the thian ring would be observed in the aliphatic region.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to determine the complete three-dimensional structure, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations within the phenyl and thian rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the phenyl and thian moieties through the carbonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, aiding in the determination of the conformational preferences of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1680-1700 cm⁻¹. Other expected absorptions would include C-H stretching vibrations for the aromatic and aliphatic protons, and C-C stretching vibrations for the rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of the compound and to gain insight into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum would result from the cleavage of the molecule at its weakest bonds, providing further structural confirmation.

Advanced Ionization Techniques (e.g., ESI, MALDI-TOF)

Advanced ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are powerful tools for determining the molecular weight and fragmentation patterns of organic molecules. ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules, allowing for the analysis of intact molecular ions. MALDI-TOF is also a soft ionization method, well-suited for the analysis of a wide range of molecules, including polymers and biomolecules, by co-crystallizing the analyte with a matrix that absorbs laser energy.

Despite the utility of these methods, specific ESI or MALDI-TOF mass spectrometry data for this compound are not available in the reviewed scientific literature. Such data would be invaluable for confirming the molecular identity and providing insights into the stability of the compound under ionization conditions.

X-ray Crystallography and Solid-State Structural Analysis

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for the unambiguous determination of a molecule's solid-state structure. This technique allows for the precise measurement of atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated. For chiral molecules, SCXRD can be used to determine the absolute configuration.

A search of crystallographic databases and the scientific literature did not yield any published SCXRD studies specifically on this compound. Consequently, no experimental data on its crystal system, space group, unit cell dimensions, or specific bond parameters are available.

The study of crystal packing reveals how molecules are arranged in the crystal lattice, which is governed by various intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. Understanding these interactions is crucial for predicting the physical properties of the material, including its melting point, solubility, and stability.

As no crystallographic data for this compound has been reported, an analysis of its crystal packing and the specific lattice interactions that stabilize its solid-state structure cannot be performed.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, one can identify and analyze the nature and extent of different intermolecular contacts.

The generation of a Hirshfeld surface and the subsequent analysis are contingent on the availability of crystallographic information. Due to the absence of SCXRD data for this compound, a Hirshfeld surface analysis to quantify its intermolecular interactions has not been performed and is not available in the current body of scientific literature.

Computational and Theoretical Chemistry Investigations of Phenyl Thian 4 Yl Methanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure, stability, and reactivity of a compound at the electronic level.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (optimized geometry) and to describe the distribution and energy of its electrons (electronic structure). A DFT analysis of phenyl(thian-4-yl)methanone would provide crucial data on bond lengths, bond angles, and dihedral angles, defining its precise molecular shape. Furthermore, it would elucidate the electronic properties, such as the distribution of electron density and the energies of molecular orbitals. However, specific studies detailing the DFT-optimized geometry and electronic structure of this compound have not been reported.

Conformational Analysis and Energy Landscapes

Molecules can often exist in various spatial arrangements, known as conformations, each with a different energy level. Conformational analysis involves mapping these different arrangements to create an energy landscape, identifying the most stable (lowest energy) conformers. For a molecule like this compound, which has rotatable bonds connecting the phenyl and thian rings to the carbonyl group, such an analysis would be critical for understanding its flexibility and the preferred shapes it adopts. Currently, there is no published conformational analysis or energy landscape data for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It helps to identify electron-rich regions (nucleophilic sites, prone to electrophilic attack) and electron-poor regions (electrophilic sites, prone to nucleophilic attack). For this compound, an MEP map would highlight the reactive centers, particularly around the carbonyl oxygen and the aromatic ring. This vital information for predicting intermolecular interactions is currently undocumented for this compound.

Conceptual Density Functional Theory (CDFT) for Reactivity Descriptors

Conceptual Density Functional Theory (CDFT) provides a framework for quantifying chemical reactivity through various descriptors derived from the principles of DFT. These descriptors include electronegativity, chemical hardness, and electrophilicity, which offer a quantitative measure of a molecule's reactive tendencies. Applying CDFT to this compound would allow for a more nuanced understanding of its reactivity profile. However, no studies have been published that report these specific CDFT reactivity descriptors for the molecule.

Analysis of Non-Covalent Interactions (NCI)

Non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, are crucial for understanding molecular aggregation, crystal packing, and interactions with biological targets. NCI analysis, often visualized through Reduced Density Gradient (RDG) plots, identifies and characterizes the nature and strength of these weak interactions within a molecule or between molecules. An NCI analysis of this compound would reveal how it interacts with itself and other molecules, which is fundamental to its material and biological properties. This area of investigation remains unexplored for this compound.

Computational Reaction Mechanism Modeling

Computational modeling is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. For a molecule like this compound, these methods can map out potential reaction pathways, identify crucial intermediates, and determine the energy barriers that govern reaction rates.

A cornerstone of reaction mechanism modeling is the identification of the transition state (TS), which is the highest energy point along the lowest energy path connecting reactants and products. A transition state is characterized as a first-order saddle point on the potential energy surface, having one and only one imaginary vibrational frequency. This unique frequency corresponds to the motion of the atoms along the reaction coordinate.

Once a candidate transition state geometry is optimized, its identity must be confirmed. This is achieved by performing an Intrinsic Reaction Coordinate (IRC) calculation. uni-muenchen.derowansci.comrowansci.com The IRC is defined as the minimum energy reaction pathway (MERP) in mass-weighted Cartesian coordinates that connects the transition state to the corresponding reactant and product minima. uni-muenchen.de By following this path downhill from the TS in both forward and reverse directions, chemists can verify that the identified saddle point indeed connects the desired reactants and products. rowansci.comrowansci.comresearchgate.net The calculation proceeds in a series of small steps along the path of steepest descent until energy minima are reached. rowansci.com This process is crucial for ensuring the proposed TS does not lead to an unexpected rearrangement or a different reaction altogether. rowansci.com

For example, in studying reaction mechanisms involving ketones, IRC calculations are routinely used to confirm that a located transition state smoothly connects the reactant (e.g., ketone and a nucleophile) to the expected product (e.g., an alcohol adduct). researchgate.net The energy profile generated from an IRC calculation provides a visual representation of the reaction pathway. researchgate.net

The energy profile of a reaction provides a quantitative description of the energy changes that occur as reactants are converted into products. By calculating the energies of reactants, transition states, intermediates, and products, a comprehensive reaction energy diagram can be constructed.

The activation energy (ΔG‡), which is the difference in free energy between the reactants and the transition state, is a critical parameter that determines the reaction rate. Lower activation energies correspond to faster reactions. Computational methods, such as Density Functional Theory (DFT), are widely used to calculate these energies. For instance, studies on the keto-enol tautomerization of various ketones have employed DFT methods to compute the free energies of activation (ΔG‡) for the interconversion, revealing how different catalysts and solvents affect the energy barrier. nih.gov

Table 1: Representative Data for Calculated Activation Energies in Keto-Enol Tautomerization Note: This table presents generalized data for illustrative purposes based on findings for other ketones, as specific data for this compound is not available.

| Reaction Step | Computational Method | Basis Set | Solvent | Calculated ΔG‡ (kcal/mol) |

| Keto to Enol | M06 | 6-31+G(d,p) | Acetonitrile | 18.5 |

| Enol to Keto | M06 | 6-31+G(d,p) | Acetonitrile | 12.3 |

| Keto to Enol | G4 | N/A | Water | 16.8 |

| Enol to Keto | G4 | N/A | Water | 11.5 |

These calculations provide invaluable insights into the feasibility of a proposed reaction pathway and can help distinguish between competing mechanisms by comparing their respective activation energies.

Solvation Models and Environmental Effects in Computational Studies

Chemical reactions are most often carried out in a solvent, which can have a profound impact on reaction rates and equilibria. Computational solvation models are used to account for these environmental effects. These models can be broadly categorized into explicit and implicit models.

Explicit Solvation Models involve including a number of individual solvent molecules around the solute. While highly accurate, this approach is computationally very expensive.

Implicit Solvation Models (also known as continuum models) represent the solvent as a continuous medium with a specific dielectric constant. This is a computationally efficient way to capture the bulk electrostatic effects of the solvent. core.ac.uk Commonly used implicit models include:

Polarizable Continuum Model (PCM)

Conductor-like Polarizable Continuum Model (CPCM)

Universal Solvation Model (SMD)

These models have been benchmarked for calculating properties of ketones in various solvents. nih.govresearchgate.net For example, they are used to compute solvation free energies and to study how solvent polarity affects the stability of different tautomers or the energy of transition states. nih.govorientjchem.org A more advanced approach is the 3D Reference Interaction Site Model (3D-RISM) , a statistical-mechanics-based theory that can provide detailed information about the liquid structure around the solute. mdpi.com

The choice of solvation model is critical for accurately predicting reaction outcomes in solution. For this compound, these models would be essential for studying its reactivity in different solvent environments, predicting partition coefficients, and understanding how interactions with polar or nonpolar solvents influence its conformational preferences and electronic properties.

Investigation of Intramolecular Through-Space Conjugation and Electronic Coupling

Through-space conjugation (TSC) refers to the overlap of orbitals of non-bonded atoms that are brought into close proximity by the molecule's conformation. This is distinct from through-bond conjugation (TBC) , which occurs via a continuous chain of sigma and pi bonds. mdpi.com TSC can significantly influence a molecule's electronic properties, including its absorption and emission spectra. mdpi.com

For a molecule like this compound, the flexible thiane (B73995) ring allows for various conformations. Certain folded conformations could potentially bring the phenyl ring and the sulfur atom's lone pair orbitals into close spatial proximity, allowing for through-space interactions. Computational methods can be used to explore the conformational landscape of the molecule and identify low-energy structures where TSC might occur. Analysis of the molecular orbitals (e.g., HOMO and LUMO) in these conformations would reveal the extent of orbital overlap between the non-bonded fragments.

Electronic coupling is a measure of the electronic interaction between two or more molecular fragments, such as a donor and an acceptor in an electron transfer process. In the context of this compound, electronic coupling between the phenyl ring and the carbonyl group is inherent due to through-bond conjugation. Theoretical studies on related aryl ketones have investigated proton-coupled electron transfer (PCET) events, where the electronic coupling between the electron donor and the ketone substrate is a key factor in determining the reaction kinetics. squarespace.com Computational modeling can quantify the electronic coupling matrix element, which is essential for understanding charge transfer rates and mechanisms.

Charge Transfer Phenomena and their Theoretical Description

Charge transfer (CT) is the movement of electronic charge from one part of a molecule to another (intramolecular) or between molecules (intermolecular). In this compound, the carbonyl group is electron-withdrawing, while the phenyl ring and the sulfur-containing thiane ring can act as electron donors. This donor-acceptor character can lead to intramolecular charge transfer upon electronic excitation.

Theoretical chemistry provides powerful tools to describe and quantify CT phenomena. DFT and Time-Dependent DFT (TD-DFT) calculations are used to model excited states and characterize their nature. A state with significant CT character will show a clear spatial separation between the highest occupied molecular orbital (HOMO), from which the electron is excited, and the lowest unoccupied molecular orbital (LUMO), to which it is promoted.

Studies on related systems, such as thiophene (B33073) derivatives and other donor-acceptor molecules, have used computational methods to analyze the amount of charge transferred and its effect on electronic and optical properties. researchgate.netmdpi.comrsc.org The degree of charge transfer can be influenced by the solvent, with polar solvents often stabilizing CT states. mdpi.com For this compound, computational analysis could predict the energies of CT excited states, their oscillator strengths (which relate to absorption intensity), and how these properties are tuned by substitution or changes in the solvent environment.

Derivatives and Analogues of Phenyl Thian 4 Yl Methanone: Design and Structure Reactivity Studies

Rational Design Principles for Structural Variations

The rational design of phenyl(thian-4-yl)methanone analogues is guided by established principles in medicinal chemistry aimed at optimizing molecular properties. Key strategies include the introduction of conformational restrictions and the modulation of steric hindrance to enhance desired activities and selectivities. By strategically modifying the spatial arrangement of functional groups through alterations in steric bulk, unsaturation, or cyclization, researchers can fine-tune the molecule's interaction with biological targets.

Conformational restriction is a common tactic that involves constraining a flexible ligand into a more rigid structure that mimics its bioactive conformation. This approach can lead to improved affinity and potency by reducing the entropic penalty associated with binding. The goal is to design molecules where the predominant conformation in their free state is similar to their conformation when bound to a target, thus enhancing the binding affinity compared to more flexible analogues.

Another important design principle is the consideration of steric effects. A substituent's size and shape can influence its interaction with a binding site. The minimal steric interaction principle suggests that a conformationally dependent substituent will adopt a conformation that minimizes steric repulsions, leading to the smallest possible steric effects. Secondary steric effects, such as limiting the accessibility of a key functional group or shielding an active site, are also critical considerations in the design of new analogues.

Synthetic Strategies for Libraries of this compound Analogues

The synthesis of libraries of this compound analogues is crucial for systematic structure-activity relationship studies. Various synthetic methodologies can be employed to generate a diverse range of derivatives. One common approach involves the Friedel-Crafts acylation, which can be adapted to introduce different substituents on the phenyl ring. For instance, substituted benzoyl chlorides can be reacted with a suitable thiane (B73995) precursor to yield a variety of analogues.

Another versatile method for creating analogue libraries is through multi-step reaction sequences that allow for the introduction of diversity at different points in the synthesis. For example, a two-step version of the Gewald reaction can be utilized to construct substituted thiophene (B33073) rings, which are structurally related to the thiane ring in this compound. This process involves a Knoevenagel condensation followed by the addition of elemental sulfur to form the thiophene derivative. Such strategies enable the systematic modification of the core structure to explore a wide chemical space.

The Sonogashira reaction is another powerful tool for the synthesis of analogues, particularly for introducing arylethynyl groups. This palladium-copper catalyzed cross-coupling reaction allows for the attachment of various terminal alkynes to an aryl halide precursor, providing a straightforward route to a diverse library of compounds. By employing these and other modern synthetic techniques, chemists can efficiently generate collections of this compound analogues for further investigation.

Investigation of Substituent Effects on Chemical Reactivity and Stability

The chemical reactivity and stability of this compound analogues are significantly influenced by the nature and position of substituents on the aromatic ring. These effects can be broadly categorized into electronic and steric perturbations.

Electronic Perturbations (e.g., Hammett Equation Analysis)

The electronic effects of substituents on the phenyl ring can be quantitatively assessed using the Hammett equation. This linear free-energy relationship correlates the reaction rates and equilibrium constants of meta- and para-substituted benzene (B151609) derivatives with the electronic properties of the substituents. By plotting the logarithm of the rate constant (log k) against the substituent constant (σ), a linear relationship is often observed, with the slope of the line representing the reaction constant (ρ).

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate. This type of analysis provides valuable insights into the reaction mechanism and the nature of the transition state. For this compound derivatives, Hammett analysis can be used to understand how different substituents on the phenyl ring influence the reactivity of the carbonyl group or other functional moieties within the molecule.

| Substituent (Position) | σ Value | Effect on Reactivity (Example Reaction) |

| -NO₂ (para) | 0.78 | Electron-withdrawing; increases reactivity towards nucleophiles |

| -CN (para) | 0.66 | Electron-withdrawing; increases reactivity towards nucleophiles |

| -Cl (para) | 0.23 | Electron-withdrawing; moderately increases reactivity |

| -H (para) | 0.00 | Reference |

| -CH₃ (para) | -0.17 | Electron-donating; decreases reactivity towards nucleophiles |

| -OCH₃ (para) | -0.27 | Electron-donating; decreases reactivity towards nucleophiles |

| -NH₂ (para) | -0.66 | Strongly electron-donating; significantly decreases reactivity |

Steric Hindrance and Conformational Constraints

Steric hindrance arises when the size and shape of substituents impede a chemical reaction. In this compound analogues, bulky substituents on the phenyl ring or near the carbonyl group can restrict the approach of reactants, thereby slowing down the reaction rate. The principle of minimal steric interaction suggests that molecules will adopt conformations that minimize these repulsive forces.

Stereochemical Control in Analogue Synthesis and its Impact on Molecular Properties

The synthesis of this compound analogues with specific stereochemistry is crucial, as different stereoisomers can exhibit distinct molecular properties and biological activities. Enantioselective synthesis strategies are employed to produce optically active compounds. One such approach is the use of chiral auxiliaries, such as Evans auxiliaries, which can direct the stereochemical outcome of a reaction and are subsequently removed.

Asymmetric catalysis is another powerful tool for achieving stereochemical control. Chiral catalysts can be used to facilitate reactions that generate a preponderance of one enantiomer. For instance, asymmetric aldol (B89426) reactions can be employed to set stereocenters with high diastereomeric and enantiomeric ratios. The absolute configuration of the synthesized molecules is often established through techniques like X-ray crystallography.

The stereochemistry of an analogue can have a significant impact on its molecular properties. Different enantiomers or diastereomers can have different shapes, which in turn affects their interactions with other molecules, including biological receptors. This can lead to variations in their physical properties, such as melting point and solubility, as well as their chemical reactivity and biological efficacy.

Comprehensive Structure-Reactivity Relationship (SRR) Studies

Comprehensive structure-reactivity relationship (SRR) studies aim to establish a quantitative correlation between the chemical structure of this compound analogues and their reactivity. These studies are essential for understanding the underlying mechanisms of action and for the rational design of new compounds with desired properties.

SRR studies often involve the synthesis of a library of analogues with systematic variations in their structure, followed by the measurement of their reactivity in a specific chemical transformation. The resulting data can be analyzed using quantitative structure-reactivity correlations, such as the Hammett equation, to elucidate the electronic and steric effects of different substituents.

| Analogue | Substituent (Position) | Electronic Effect | Steric Effect | Observed Reactivity |

| 1 | -H | Neutral | Minimal | Baseline |

| 2 | 4-NO₂ | Electron-withdrawing | Minimal | Increased |

| 3 | 4-OCH₃ | Electron-donating | Minimal | Decreased |

| 4 | 2-CH₃ | Electron-donating | Moderate | Decreased |

| 5 | 2,6-(CH₃)₂ | Electron-donating | Significant | Significantly Decreased |

The insights gained from SRR studies are invaluable for predicting the reactivity of new, unsynthesized analogues and for optimizing the properties of lead compounds. By understanding how specific structural modifications influence reactivity, chemists can make more informed decisions in the design and synthesis of next-generation this compound derivatives.

Crystallographic Analysis of this compound Derivatives: Conformational and Packing Insights

Following extensive and targeted research, it has been determined that publicly available crystallographic data specifically for this compound and its direct derivatives is not available in the surveyed scientific literature. Searches for crystal structures, conformational analyses, and packing insights of this particular compound and its analogues did not yield specific research findings, precluding the generation of a detailed article section and accompanying data tables as requested.

The scientific community relies on published research in peer-reviewed journals and crystallographic databases to disseminate such detailed structural information. The absence of this data for this compound suggests that either these specific studies have not been conducted, have not been published in accessible databases, or are part of proprietary research.

While crystallographic studies of structurally related compounds containing thiophene or other sulfur-heterocycles exist, the user's strict requirement to focus solely on derivatives of this compound prevents the inclusion of this information. For instance, studies on compounds like (4-Methylphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone and (3,4-Dimethoxyphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone provide detailed crystallographic data, but these molecules, featuring a thiophene ring, are structurally distinct from the thiane ring system specified in the subject compound.

Therefore, section 6.6, concerning the crystallographic analysis of this compound derivatives, cannot be composed at this time due to the lack of foundational research data.

Advanced Methodological Integration in Phenyl Thian 4 Yl Methanone Research

Synergistic Application of Experimental and Computational Techniques for Mechanistic Elucidation

The elucidation of reaction mechanisms involving phenyl(thian-4-yl)methanone is significantly enhanced by a synergistic approach that combines experimental kinetics and product analysis with high-level computational modeling. This dual strategy allows researchers to propose, validate, and refine mechanistic pathways that would be difficult to confirm using one method alone.

Experimental studies typically involve monitoring reaction progress using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify intermediates and final products. Kinetic studies, often under varying conditions of temperature and concentration, provide empirical rate laws. For instance, in a hypothetical reduction of the carbonyl group of this compound, experimental data can establish the reaction order and activation energy.

Computational chemistry, particularly Density Functional Theory (DFT), complements these findings by modeling the potential energy surface of the reaction. Calculations can map the energetic landscape, identifying transition states and intermediates. For example, a DFT study on the reduction of the thiane (B73995) ring's sulfur atom would involve locating the transition state structure for the oxidation and calculating the associated energy barrier. This provides a theoretical validation for the experimentally observed reaction rates. Computational studies on related saturated heterocycles like 1,3-dithiane (B146892) have successfully identified multiple stable conformers and the transition states connecting them, a methodology directly applicable to the thiane ring in this compound. researchgate.net

The synergy is evident when experimental observations, such as the formation of an unexpected side-product, are explained by computational modeling that reveals a previously unconsidered, low-energy reaction pathway. This integrated approach provides a robust and detailed picture of the molecule's reactivity.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Understanding the behavior of this compound upon absorption of light is critical for applications in photochemistry and materials science. Time-Dependent Density Functional Theory (TD-DFT) has become a standard computational tool for investigating the electronic excited states of molecules. researchgate.netrsc.org This method can accurately predict UV-Visible absorption spectra and provide detailed information about the nature of electronic transitions. chemrxiv.org

For this compound, TD-DFT calculations can identify the key excited states and the orbitals involved in these transitions. Typically, for a phenyl ketone, low-energy absorptions are due to n→π* transitions, involving the promotion of an electron from a non-bonding orbital on the carbonyl oxygen to an anti-bonding π* orbital of the aromatic system. Higher energy transitions are typically of π→π* character. acs.org

A TD-DFT analysis would provide the vertical excitation energies, corresponding wavelengths (λ), and oscillator strengths (f), which indicate the intensity of the absorption bands. researchgate.net The analysis also reveals the contributions of various molecular orbitals (e.g., Highest Occupied Molecular Orbital, HOMO; Lowest Unoccupied Molecular Orbital, LUMO) to each transition. This allows for the precise characterization of each excited state, for instance, as having local excitation (LE) or charge-transfer (CT) character. rsc.org

Table 1: Representative TD-DFT Calculated Excitation Properties for this compound

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |

|---|---|---|---|---|---|

| S1 | 3.45 | 359 | 0.002 | HOMO-1 -> LUMO | n -> π |

| S2 | 4.10 | 302 | 0.150 | HOMO -> LUMO | π -> π |

| S3 | 4.55 | 272 | 0.085 | HOMO -> LUMO+1 | π -> π* |

Development and Application of Novel Spectroscopic Probes for In-Situ Reactivity Monitoring

Modern chemical process development relies on understanding reaction dynamics in real-time. In-situ spectroscopic monitoring provides a continuous stream of data from a reacting mixture without the need for sampling, thereby preserving the integrity of the system and capturing transient species. spectroscopyonline.commt.com For reactions involving this compound, techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are particularly powerful. researchgate.net

An attenuated total reflectance (ATR) FTIR probe inserted directly into a reaction vessel can monitor the progress of a reaction by tracking changes in characteristic vibrational bands. For example, in a Grignard reaction where an alkyl group is added to the carbonyl of this compound, the strong C=O stretching vibration (typically around 1685 cm⁻¹) would be observed to decrease in intensity over time, while new bands corresponding to the C-O stretch of the resulting tertiary alcohol appear. This allows for precise determination of reaction endpoints and the detection of any stall or deviation in the reaction pathway.

These in-situ methods are crucial for optimizing reaction conditions (e.g., temperature, catalyst loading) and ensuring process safety and robustness. mt.com The data gathered can be used to build rigorous kinetic models, moving beyond simple endpoint analysis to a comprehensive understanding of the reaction's temporal evolution. spectroscopyonline.com

Advanced Crystallographic Refinement and Data Interpretation Methodologies

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. creative-biostructure.com For this compound, this technique provides precise data on bond lengths, bond angles, and the conformation of both the phenyl and thiane moieties. Advanced refinement methodologies are crucial for extracting the most accurate and detailed information from the collected diffraction data.

Following data collection, the raw diffraction intensities are processed, and the structure is solved using computational programs like SHELXS. The subsequent refinement, often performed with software such as SHELXL, involves minimizing the difference between the observed diffraction pattern and one calculated from a model of the crystal structure. creative-biostructure.com Advanced refinement includes modeling atomic displacements anisotropically and carefully placing hydrogen atoms. For instance, hydrogen atoms are typically constrained to ride on their parent carbon atoms with fixed C-H distances and isotropic displacement parameters (Uiso) set to a multiple (e.g., 1.2 or 1.5) of the equivalent isotropic displacement parameter (Ueq) of the parent atom. nih.gov

The quality of the final structural model is assessed by several metrics. The R-factor (R1) and weighted R-factor (wR2) are measures of the agreement between observed and calculated structure factors, with lower values indicating a better fit. The goodness-of-fit (S) should be close to 1 for a well-refined structure. nih.gov Advanced interpretation also involves analyzing intermolecular interactions, such as hydrogen bonds or other weak contacts, which dictate the crystal packing.

Table 2: Representative Crystallographic Data and Refinement Parameters for this compound

| Parameter | Value |

|---|---|

| Chemical formula | C11H12OS |

| Formula weight | 192.28 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 5.89, 14.55, 11.23 |

| β (°) | 105.4 |

| Volume (ų) | 928.7 |

| Z | 4 |

| Reflections collected / unique | 8145 / 2130 |

| R[F² > 2σ(F²)] (R1) | 0.045 |

| wR(F²) (wR2) | 0.125 |

| Goodness-of-fit (S) | 1.03 |

| Δρmax, Δρmin (e Å⁻³) | 0.41, -0.35 |

Future Directions and Emerging Research Avenues

Exploration of Unexplored Synthetic Pathways and Novel Reagents

The synthesis of aryl ketones, including phenyl(thian-4-yl)methanone, is undergoing a revolution with the advent of novel synthetic strategies that offer milder conditions, greater efficiency, and broader functional group tolerance compared to traditional methods like Friedel-Crafts acylation. youtube.com Future research will likely focus on the application of these cutting-edge techniques to the synthesis of this compound and its analogs.

Photocatalytic Synthesis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds under mild conditions. researchgate.netarizona.edu The application of photocatalysis to the synthesis of aryl heterocyclic ketones represents a promising and largely unexplored area. researchgate.netarizona.edu Future studies could investigate the photocatalytic coupling of thiane-based radical precursors with benzoyl sources or vice versa, potentially leading to novel and more efficient synthetic routes. rsc.org A key advantage of this approach is the ability to generate reactive radical intermediates from readily available starting materials, such as carboxylic acids and their derivatives, under gentle, light-induced conditions. rsc.org

C-H Functionalization: Direct C-H functionalization has become a cornerstone of modern organic synthesis, offering a more atom-economical approach by avoiding the pre-functionalization of starting materials. nih.govrsc.org The development of methods for the ketone-directed or mediated C-H functionalization of the thiane (B73995) ring or the phenyl group could provide direct access to a wide array of novel this compound derivatives. rsc.org Research in this area could focus on leveraging the existing carbonyl group as a directing group to achieve site-selective C-H activation and subsequent coupling with various partners. youtube.com

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving highly reactive intermediates or exothermic processes. acs.orgrsc.orguni-muenchen.de The application of flow chemistry to the synthesis of diaryl ketones has been demonstrated, and its extension to the preparation of this compound could enable safer and more efficient large-scale production. rsc.orgresearchgate.netresearchgate.net Future work could involve the development of integrated flow systems for the multi-step synthesis of complex analogs, potentially combining different reaction types in a continuous sequence. researchgate.net

| Synthetic Approach | Potential Advantages | Key Reagents/Conditions |

| Photocatalysis | Mild reaction conditions, high functional group tolerance | Visible light, photoredox catalysts (e.g., acridinium (B8443388) salts), radical precursors |

| C-H Functionalization | Atom economy, reduced synthetic steps | Transition metal catalysts (e.g., palladium, rhodium), directing groups |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control | Microreactors, continuous flow systems, immobilized catalysts |

Discovery of Unprecedented Chemical Reactivity and Transformations

While the fundamental reactivity of the ketone and thiane moieties is well-established, the interplay between these two functional groups within the this compound framework could give rise to novel and unexpected chemical transformations.

Photochemical Reactivity: Benzophenone (B1666685) and its derivatives are well-known for their photochemical properties, including their use as photosensitizers. acs.org The photochemical behavior of this compound, particularly the potential for intramolecular reactions involving the sulfur atom of the thiane ring, remains an area ripe for exploration. Irradiation could potentially lead to unexpected rearrangements, cyclizations, or fragmentations, offering pathways to novel molecular architectures. researchgate.net The sulfur atom could influence the excited state chemistry, potentially leading to reactivity distinct from that of simple benzophenones.

Unusual Rearrangements: The study of highly substituted benzophenone natural products has revealed unexpected skeletal rearrangements. researchgate.netscispace.com It is conceivable that under certain catalytic conditions (e.g., Lewis or Brønsted acids), this compound or its derivatives could undergo novel rearrangements involving the thiane ring. For instance, ring-expansion or contraction of the thiane moiety, or migration of the phenyl group, could be triggered by specific reagents.

Oxidative and Reductive Transformations: The sulfur atom in the thiane ring is susceptible to oxidation, which can influence the steric and electronic properties of the molecule. Exploring the selective oxidation of the thiane sulfur to the corresponding sulfoxide (B87167) or sulfone in this compound and studying the subsequent reactivity of these oxidized derivatives could unveil new synthetic applications. Conversely, reductive transformations of the carbonyl group in the presence of the sulfur-containing ring could lead to interesting chemoselectivity challenges and opportunities.

Advancements in Predictive Computational Modeling for Novel Analogue Design

Computational chemistry and machine learning are becoming indispensable tools in modern drug discovery and materials science, enabling the rational design of molecules with desired properties and the prediction of reaction outcomes.

Machine Learning in Kinase Inhibitor Design: Given the interest in kinase inhibitors, machine learning (ML) models can be trained on existing datasets of kinase inhibitors to predict the potential activity of novel this compound analogs. rsc.orgnih.govresearchgate.net These models can identify key structural features required for potent and selective inhibition, guiding the design of new compounds with improved pharmacological profiles. digitellinc.comnih.gov AI and ML can accelerate the design-synthesis-test cycle by prioritizing the most promising candidates for synthesis. rsc.org

Quantum Chemical Calculations for Reactivity Prediction: Quantum chemical calculations can provide valuable insights into the electronic structure and reactivity of this compound and its derivatives. researchgate.netrsc.orgnih.gov These calculations can be used to predict the most likely sites for electrophilic or nucleophilic attack, the stability of reaction intermediates, and the energy barriers for various reaction pathways. rsc.orgmdpi.com This predictive power can guide the exploration of new chemical reactions and help in understanding unexpected experimental outcomes. researchgate.net

In Silico ADMET Prediction: Computational models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage of development. Applying these models to virtual libraries of this compound analogs can help to identify compounds with favorable pharmacokinetic and safety profiles, reducing the attrition rate in later stages of drug development.

| Computational Tool | Application in this compound Research | Predicted Properties |

| Machine Learning | Design of novel kinase inhibitors | Binding affinity, selectivity, off-target effects |

| Quantum Chemistry | Prediction of chemical reactivity and reaction mechanisms | Reaction pathways, transition state energies, electronic properties |

| ADMET Modeling | Early-stage prediction of drug-like properties | Solubility, permeability, metabolic stability, toxicity |

Integration of this compound Chemistry with Advanced Materials Science Research

The unique combination of a rigid aromatic ketone and a flexible sulfur-containing heterocycle in this compound makes it an interesting building block for the development of advanced materials with novel properties.

Sulfur-Containing Polymers: Sulfur-containing polymers are known for their unique optical, electrochemical, and mechanical properties. researchgate.netmdpi.commdpi.comwiley-vch.dersc.org this compound could be incorporated as a monomer into various polymer backbones, such as polythioethers or polysulfones, to create new materials with tailored properties. mdpi.com The presence of the bulky phenyl ketone moiety could influence the polymer's thermal stability, solubility, and morphology.

Organic Electronics: Aryl ketone derivatives are being explored for their applications in organic light-emitting diodes (OLEDs), particularly as host materials or emitters in thermally activated delayed fluorescence (TADF) systems. mdpi.comacs.orgtcichemicals.com The electronic properties of this compound, potentially tunable through substitution on the phenyl ring or modification of the thiane moiety, could make it a candidate for use in organic electronic devices. mdpi.comnih.gov Its incorporation into covalent organic frameworks (COFs) could also be explored to create materials for photocatalysis. nih.gov

Functional Materials: The thiane moiety offers a site for coordination with metal ions, suggesting that polymers or materials incorporating the this compound unit could be developed for applications in sensing, catalysis, or environmental remediation. The benzophenone photophore could also be exploited for applications in photocurable resins and photoinitiators. digitellinc.com

Development of High-Throughput Screening Methodologies for Chemical Transformations

To accelerate the discovery of new reactions and the optimization of existing ones, high-throughput screening (HTS) methodologies are essential.

Screening for Optimal Coupling Conditions: The synthesis of this compound and its derivatives often involves cross-coupling reactions, such as Suzuki-Miyaura coupling. rsc.orgnih.govsigmaaldrich.com HTS techniques can be employed to rapidly screen a wide range of catalysts, ligands, bases, and solvents to identify the optimal conditions for these reactions, leading to higher yields and purities. nih.govunchainedlabs.com Fluorescence-based HTS methods have been developed for the rapid evaluation of Suzuki coupling reactions and could be adapted for this purpose. rsc.org

Droplet-Based Microfluidics for Rapid Screening: Droplet-based microfluidics provides a platform for performing thousands of reactions in picoliter- to nanoliter-sized droplets, enabling ultra-high-throughput screening. researchgate.netnih.govnih.gov This technology could be used to rapidly screen for new chemical transformations of this compound by exploring a vast parameter space of reactants, catalysts, and conditions. researchgate.netnih.gov The small reaction volumes significantly reduce reagent consumption and waste. nih.gov

Assays for Ketone Functionalization: The development of HTS assays for monitoring the functionalization of the ketone group would be highly valuable. These assays could be based on colorimetric or fluorometric detection methods and would allow for the rapid screening of libraries of reagents for their ability to react with the carbonyl group of this compound in a desired manner.

Q & A

Q. What are the optimal synthetic routes for phenyl(thian-4-yl)methanone, and how do reaction conditions influence yield and purity?